2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol
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Overview
Description
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a fluorophenyl group attached to the naphthalene ring, with an ethan-1-ol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-naphthylacetic acid.
Grignard Reaction: The 4-fluorobenzaldehyde is reacted with a Grignard reagent derived from 2-naphthylacetic acid to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethanone.
Reduction: The major product is 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the naphthalene ring provides structural stability. The ethan-1-ol group may participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorophenyl)naphthalen-2-yl]ethan-1-ol
- 2-[4-(4-Bromophenyl)naphthalen-2-yl]ethan-1-ol
- 2-[4-(4-Methylphenyl)naphthalen-2-yl]ethan-1-ol
Uniqueness
2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design.
Properties
CAS No. |
90430-08-3 |
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Molecular Formula |
C18H15FO |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)naphthalen-2-yl]ethanol |
InChI |
InChI=1S/C18H15FO/c19-16-7-5-14(6-8-16)18-12-13(9-10-20)11-15-3-1-2-4-17(15)18/h1-8,11-12,20H,9-10H2 |
InChI Key |
WFGIVZNOSFFKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C3=CC=C(C=C3)F)CCO |
Origin of Product |
United States |
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